REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[F:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([F:9])[c:6]([F:8])[cH:7]1.[H-:22].[NH2:13][c:14]1[s:15][cH:16][cH:17][c:18]1[C:19]#[N:20].[Na+:21]>>[c:2]1([NH:13][c:14]2[s:15][cH:16][cH:17][c:18]2[C:19]#[N:20])[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([F:9])[c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)c(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccsc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#Cc1ccsc1Nc1cc(F)c(F)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |